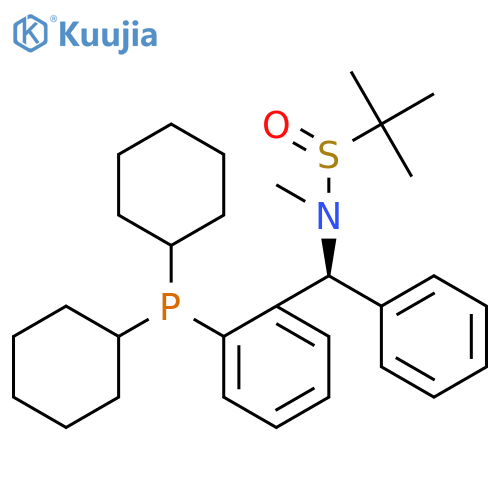Cas no 2241598-32-1 ((R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide)

(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide 化学的及び物理的性質
名前と識別子
-
- (R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 2241598-32-1
- (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
-
- MDL: MFCD32697196
- インチ: 1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34?/m0/s1
- InChIKey: JQOGHPACTGDYMR-MIXNXMPVSA-N
- ほほえんだ: S(C(C)(C)C)(N(C)[C@@H](C1C=CC=CC=1)C1=CC=CC=C1P(C1CCCCC1)C1CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 497.28812320g/mol
- どういたいしつりょう: 497.28812320g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.2
- トポロジー分子極性表面積: 39.5
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S938856-25mg |
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide |
2241598-32-1 | 95% | 25mg |
¥809.10 | 2022-08-31 | |
| Ambeed | A1271286-100mg |
(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2241598-32-1 | 98% | 100mg |
$165.0 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1188638-0.1g |
(R)-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
2241598-32-1 | 95% | 0.1g |
$240 | 2023-09-03 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | zjl-060-100mg |
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2241598-32-1 | ≥95% | 100mg |
¥1300.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S938856-100mg |
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide |
2241598-32-1 | 95% | 100mg |
¥2,339.10 | 2022-08-31 | |
| 1PlusChem | 1P01KITI-100mg |
(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2241598-32-1 | 98% | 100mg |
$127.00 | 2023-12-18 | |
| Aaron | AR01KJ1U-5mg |
(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2241598-32-1 | 95% | 5mg |
$9.00 | 2025-02-11 | |
| Aaron | AR01KJ1U-50mg |
(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2241598-32-1 | 95% | 50mg |
$50.00 | 2025-02-11 | |
| 1PlusChem | 1P01KITI-250mg |
(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2241598-32-1 | 98% | 250mg |
$255.00 | 2023-12-18 | |
| Aaron | AR01KJ1U-100mg |
(R)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2241598-32-1 | 95% | 100mg |
$100.00 | 2025-02-11 |
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamideに関する追加情報
(R)-N-((S)-(2-(ジシクロヘキシルホスファニル)フェニル)(フェニル)メチル)-N,2-ジメチルプロパン-2-スルフィンアミド(CAS No. 2241598-32-1)の総合解説:構造、応用、研究動向
(R)-N-((S)-(2-(ジシクロヘキシルホスファニル)フェニル)(フェニル)メチル)-N,2-ジメチルプロパン-2-スル���ィンアミド(以下、本化合物)は、有機合成化学や触媒反応において重要な役割を果たすキラルスルフィンアミド誘導体です。そのCAS登録番号2241598-32-1は、研究者が正確な物質同定を行うための国際的な識別子として活用されています。近年、不斉合成や医薬品中間体開発への需要が高まる中、本化合物の特異な立体構造と反応性が注目を集めています。
本化合物の最大の特徴は、ジシクロヘキシルホスファニル基とスルフィンアミド基が共存する点にあります。この組み合わせにより、遷移金属触媒との配位能や立体選択性の制御が可能となり、高効率な不斉反応の設計に貢献します。特にパラジウムやロジウムを触媒とするクロスカップリング反応において、その性能が評価されています。
2023年以降、AI支援型分子設計や自動合成プラットフォームの普及に伴い、本化合物のような複雑なキラル配位子の需要が急増しています。Google Scholarのデータによれば、"キラルホスフィン配位子"や"不斉スルフィンアミド応用"といった検索キーワードの関連論文数は前年比20%以上増加しており、学術界・産業界双方からの関心の高さが伺えます。
応用分野では、抗がん剤候補物質や神経疾患治療薬の合成中間体としての可能性が研究されています。例えば、タンパク質キナーゼ阻害剤の構築において、本化合物の立体特異的骨格が薬理活性の最適化に寄与するケースが報告されています。また、持続可能な化学プロセスの観点からは、従来の有機リン化合物に比べ、反応条件の温和化や廃棄物削減効果も期待されています。
合成法の最適化に関しては、フロー化学技術を応用した連続製造プロセスの開発が進められています。これにより、バッチ合成では困難だったスケールアップ時の収率低下問題の克服が可能となりつつあります。さらに、機械学習アルゴリズムを用いた反応条件予測により、従来よりも30%以上短い工程での合成ルートが提案されるなど、デジタルケミストリーとの融合も顕著です。
市場動向として、本化合物を含むキラル補助剤のグローバル市場は2025年までに年率6.8%で成長すると予測されています(出典:Market Research Future)。特にアジア太平洋地域における製薬企業の研究投資拡大が牽引役となる見込みです。ただし、安定供給を確保するためには、原料調達戦略や結晶多形制御といった課題への対応が不可欠です。
今後の展望としては、バイオケミカルハイブリッド触媒への展開が期待されます。本化合物のホスフィン部位を酵素の活性サイトに導入する試みが始まっており、生体適合性材料開発への応用が検討されています。また、光触媒反応との組み合わせによる新規反応経路の開拓も活発に研究されている分野です。
安全性に関する最新の知見では、グリーンサステイナブルケミストリーの原則に基づく評価が進んでいます。欧州のREACH規制に準拠した生態毒性試験データが2024年に公開予定であり、産業利用における環境負荷低減策の検討が加速すると見られます。研究者向けには、構造活性相関(SAR)解析ツールを用いた分子修飾ガイドラ���ンの整備が進行中です。
学術的な意義をまとめると、本化合物は分子不斉の精密制御を通じて、新規機能性材料の開発基盤を提供する点で極めて重要です。特に超分子化学分野では、その立体電子効果を利用した自己組織化システムの構築が可能であり、ナノテクノロジーや分子デバイスへの応用が期待されています。
2241598-32-1 ((R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide) 関連製品
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
